
Azepan-1-yl(2-fluorophenyl)methanone
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Overview
Description
Azepan-1-yl(2-fluorophenyl)methanone is a benzophenone derivative characterized by a seven-membered azepane ring linked via a carbonyl group to a 2-fluorophenyl moiety. Its molecular formula is C₁₃H₁₅FNO (MW: 220.27 g/mol), with a logP of ~3.6, indicating moderate lipophilicity . This compound is of interest in medicinal chemistry, particularly for its structural versatility in modulating receptor affinity and enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorobenzoyl)azepane can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of 1-(2-fluorobenzoyl)azepane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzoyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The azepane ring can undergo oxidation to form corresponding N-oxides.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
- Substituted azepanes
- Reduced alcohol derivatives
- Azepane N-oxides
Scientific Research Applications
1-(2-Fluorobenzoyl)azepane has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)azepane involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The azepane ring may also play a role in enhancing the compound’s binding affinity and selectivity . Detailed studies on the molecular pathways and targets are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl Derivatives with Azepane Substituents
Compounds with fluorophenyl and azepane groups exhibit variations in fluorine substitution patterns and chain linkages. Key examples include:
Impact of Substituents :
- Amino vs. Fluorine: Amino-substituted derivatives (e.g., ) show higher polar surface area (PSA > 45 Ų), enhancing water solubility but reducing membrane permeability compared to fluorinated analogs.
Aromatic System Modifications
Replacing the fluorophenyl ring with bulkier aromatic systems alters physicochemical properties:
Structural Insights :
- Naphthalene vs. Phenyl : The naphthalene derivative () has a higher molecular weight (253.34 vs. 220.27) and logP (3.69 vs. ~3.6), favoring hydrophobic interactions in drug-receptor binding.
Heterocyclic and Complex Derivatives
Functional Complexity :
- Pyrazole Derivatives : The pyrazole ring in adds a planar, nitrogen-rich moiety, likely improving interactions with enzymes like cholinesterases.
Alkoxy-Linked Analogs
Compounds with alkoxy chains between azepane and phenyl groups show varied biological activities:
Chain Length and Position :
- Ortho vs. Para Substitution : The para-substituted analog (Compound 33, ) shows higher yield (40% vs. 22%) and thermal stability (mp 128–131°C), suggesting steric and electronic advantages.
Q & A
Basic Research Questions
Q. What are the key steps and optimized reaction conditions for synthesizing Azepan-1-yl(2-fluorophenyl)methanone?
The synthesis typically involves:
- Friedel-Crafts acylation : Reacting 2-fluorobenzoyl chloride with azepane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Temperature control : Maintaining 0–5°C during the acylation step to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, followed by NMR and mass spectrometry for structural confirmation .
Optimization : Higher yields (>70%) are achieved by using stoichiometric catalyst ratios and inert atmospheres to prevent hydrolysis .
Q. How is the compound structurally characterized in academic research?
- Spectroscopic methods :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the azepane ring and fluorophenyl substitution .
- FT-IR : Validates carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and C-F vibrations at ~1100 cm⁻¹ .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and torsional strain in the azepane ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of fluorophenyl methanone derivatives?
Contradictions often arise from:
- Variability in assay conditions (e.g., cell lines, incubation times).
- Structural analogs : Subtle differences in substituents (e.g., Cl vs. F) alter binding affinity .
Methodological strategies : - Standardized assays : Use identical cell lines (e.g., HEK293 for neuroprotection studies) and controls .
- Structure-activity relationship (SAR) studies : Systematic modification of the azepane ring or fluorophenyl group to isolate pharmacophores .
- Meta-analysis : Compare data across studies using computational tools (e.g., PubChem BioAssay) to identify trends .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., cytochrome P450), prioritizing hydrophobic interactions between the fluorophenyl group and active sites .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
- QSAR models : Relate electronic parameters (e.g., Hammett constants of fluorine) to inhibitory activity against kinases .
Q. How does the azepane ring’s conformational flexibility impact the compound’s reactivity?
- Dynamic NMR : Observes ring puckering transitions in solution, affecting steric accessibility during reactions .
- DFT calculations : Predicts energy barriers for ring inversion (~5–10 kcal/mol), influencing nucleophilic attack rates at the ketone group .
- Experimental validation : Compare reaction kinetics with rigid analogs (e.g., piperidine derivatives) to quantify flexibility effects .
Properties
Molecular Formula |
C13H16FNO |
---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
azepan-1-yl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H16FNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
ADWADSQFPPWJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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